Fcrc57-G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fcrc57-G is a novel antibiotic compound structurally related to griseorhodins A and C. It was isolated from a strain of Streptomyces griseus and has shown significant cytotoxic activity against KB cells in vitro . The compound was identified during a search for antitumor substances of microbial origin and has demonstrated promising biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fcrc57-G is produced through fermentation of Streptomyces griseus. The fermentation process involves growing the bacteria in a complex medium at 28°C for 40 hours in 2-liter baffled shake flasks agitated at 200 rpm . The broth is then fractionated, and the mycelial cake is extracted with ethyl acetate after acidification . The red ethyl acetate fraction is concentrated and purified using column chromatography on LH-20 with dimethylformamide elution . Further purification is achieved through silica gel chromatography with methanol, chloroform, and a trace of acetic acid as eluent .
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and purification processes, scaled up to accommodate larger volumes. Optimization of fermentation conditions, such as medium composition and agitation speed, would be necessary to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Fcrc57-G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like hydroxide ions or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted analogs with potentially enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Fcrc57-G has a wide range of scientific research applications due to its cytotoxic properties and structural similarity to other griseorhodins . In chemistry, it serves as a model compound for studying the synthesis and reactivity of related antibiotics. In biology and medicine, this compound is investigated for its potential as an antitumor agent, particularly against human carcinoma cells . Additionally, its antimicrobial activity makes it a candidate for developing new antibiotics to combat resistant bacterial strains .
Wirkmechanismus
The mechanism of action of Fcrc57-G involves its interaction with cellular targets, leading to cytotoxic effects. The compound likely interferes with essential cellular processes, such as DNA replication or protein synthesis, resulting in cell death. Molecular targets may include enzymes or structural proteins critical for cell survival. Further research is needed to elucidate the specific pathways and interactions involved.
Vergleich Mit ähnlichen Verbindungen
Fcrc57-G is structurally related to griseorhodins A and C, which are also antibiotics with cytotoxic properties . Compared to these compounds, this compound has shown unique activity against KB cells, highlighting its potential as a novel therapeutic agent . Similar compounds include other griseorhodins and related antibiotics isolated from Streptomyces species. The uniqueness of this compound lies in its specific structural features and biological activity profile, which distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
70560-60-0 |
---|---|
Molekularformel |
C25H18O12 |
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
3,3',4',9',10-pentahydroxy-7'-methoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione |
InChI |
InChI=1S/C25H18O12/c1-7-3-8-4-9-5-12(27)25(36-21(9)19(30)13(8)24(33)35-7)23(32)16-18(29)14-10(26)6-11(34-2)17(28)15(14)20(31)22(16)37-25/h3-4,6,12,23,27,29-32H,5H2,1-2H3 |
InChI-Schlüssel |
NWVQGFXTZWXNGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C(C3)O)C(C5=C(C6=C(C(=C5O4)O)C(=O)C(=CC6=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.